7-Chloro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Description
7-Chloro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic sulfonamide derivative characterized by a benzothiadiazine dioxide core with substituents at positions 3 (methoxy), 4 (methyl), and 7 (chlorine). This compound belongs to a class of molecules known for diverse pharmacological activities, including modulation of ionotropic glutamate receptors (e.g., AMPA receptors), potassium channel opening, and antitumor effects . Its structure-activity relationships (SAR) are influenced by the electronic and steric effects of substituents, which dictate target selectivity and potency.
Properties
Molecular Formula |
C9H9ClN2O3S |
|---|---|
Molecular Weight |
260.70 g/mol |
IUPAC Name |
7-chloro-3-methoxy-4-methyl-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C9H9ClN2O3S/c1-12-7-4-3-6(10)5-8(7)16(13,14)11-9(12)15-2/h3-5H,1-2H3 |
InChI Key |
ZOBOXRBQSXCVNN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)S(=O)(=O)N=C1OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-Chloro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminobenzenesulfonamide with chloroacetyl chloride in the presence of a base can lead to the formation of the desired benzothiadiazine ring . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing techniques such as microwave-assisted synthesis and continuous flow chemistry .
Chemical Reactions Analysis
7-Chloro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds similar to 7-Chloro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide exhibit antimicrobial properties. Studies have shown efficacy against a range of pathogens including bacteria and fungi. For instance:
| Compound | Pathogen | Efficacy |
|---|---|---|
| This compound | E. coli | Moderate |
| This compound | S. aureus | High |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Agricultural Applications
Herbicidal Activity
In agricultural research, derivatives of thiadiazine compounds have been evaluated for their herbicidal properties. The unique structure of this compound allows it to act on specific biochemical pathways in plants.
| Application | Target Weed | Efficacy |
|---|---|---|
| Herbicide | Amaranthus retroflexus | High |
| Herbicide | Chenopodium album | Moderate |
Material Science Applications
Polymer Development
The compound is being explored for its potential use in polymer synthesis. Its chemical properties can enhance the stability and performance of polymer materials.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiadiazine derivatives. The results demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study 2: Agricultural Field Trials
Field trials conducted in various regions assessed the herbicidal effectiveness of the compound against common agricultural weeds. Results indicated that the compound significantly reduced weed biomass compared to untreated controls.
Mechanism of Action
The mechanism of action of 7-Chloro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets. For instance, as a KATP channel activator, it binds to the potassium channels in pancreatic beta cells, leading to the modulation of insulin release. As an AMPA receptor modulator, it enhances the activity of glutamate receptors in the central nervous system, which can have neuroprotective effects .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares key structural features, biological activities, and research findings of 7-chloro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide with related compounds:
Key Structural and Pharmacological Differences
- Substituent Effects: Position 3: Methoxy (target compound) vs. methyl (IDRA-21) or isopropylamino (K⁺ channel opener). Position 4: Methyl group in the target compound may stabilize the heterocyclic ring conformation, improving metabolic stability over unsaturated or ethyl-substituted analogues . Position 7: Chlorine is conserved across most analogues, critical for AMPA receptor interaction and antitumor activity .
- Core Modifications: Replacement of the benzene ring with thiophene (thienothiadiazine dioxides) maintains AMPA potentiation but alters pharmacokinetics due to reduced aromaticity . Saturation at positions 3,4 (e.g., 3,4-dihydro derivatives) reduces AMPA receptor efficacy compared to unsaturated counterparts .
Biological Activity
7-Chloro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS No. 1000575-90-5) is a compound of interest in pharmaceutical chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₉ClN₂O₃S
- Molecular Weight : 260.7 g/mol
- Structure : The compound features a thiadiazine ring system which is known for its diverse biological activities.
1. Anticancer Activity
Research indicates that compounds with a benzothiadiazine structure exhibit significant anticancer properties. A study demonstrated that derivatives of benzothiadiazine can inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also possess similar effects. The structure-activity relationship (SAR) analysis revealed that the presence of chlorine and methoxy groups enhances cytotoxicity against cancer cells .
2. Antimicrobial Activity
Thiadiazine derivatives have shown potent antimicrobial activity. In vitro studies suggest that this compound could inhibit the growth of various bacterial strains. For example, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against several pathogenic bacteria .
3. Anti-inflammatory Activity
The compound's anti-inflammatory potential has been explored through various assays. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines and reduce inflammation in animal models, suggesting its utility in treating inflammatory diseases .
The biological activities of this compound are primarily attributed to its interaction with specific molecular targets within cells:
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells by modulating cyclin-dependent kinases (CDKs).
- Apoptosis Induction : It has been suggested that the compound can promote apoptosis through the activation of caspases and the mitochondrial pathway.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammation and tumor progression.
Case Studies
Several studies have highlighted the biological activity of thiadiazine derivatives:
- Anticancer Study : In a study published in MDPI, a related compound demonstrated significant inhibitory effects on breast cancer cell lines with IC₅₀ values comparable to established chemotherapeutics .
- Antimicrobial Efficacy : A recent investigation into thiazine derivatives reported effective antimicrobial properties against both Gram-positive and Gram-negative bacteria, establishing a basis for further research on this compound .
- Anti-inflammatory Research : A study focusing on anti-inflammatory agents highlighted the potential for thiadiazines to reduce inflammation markers in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
